molecular formula C7H10O2 B1352663 4-Methylhexa-2,4-dienoic acid CAS No. 69804-82-6

4-Methylhexa-2,4-dienoic acid

Cat. No. B1352663
CAS RN: 69804-82-6
M. Wt: 126.15 g/mol
InChI Key: QAJOHPAPIABXTF-UTTVJGTNSA-N
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Description

4-Methylhexa-2,4-dienoic acid is a conjugated dienoic acid, which is a type of unsaturated fatty acid with two double bonds separated by a single methylene group. The structure of this compound includes a methyl group at the fourth carbon of the hexa chain, contributing to its unique chemical properties.

Synthesis Analysis

The synthesis of related dienoic acids often involves strategies such as Heck coupling, which is a palladium-catalyzed coupling reaction between alkenes and aryl or vinyl halides. For instance, the synthesis of 2-hydroxy-6-ketohexa-2,4-dienoic acid intermediates uses Heck coupling of ethyl 3-bromo-2-acetoxyacrylate with aryl vinyl ketals or allylic alcohols, yielding high product yields . This method could potentially be adapted for the synthesis of 4-methylhexa-2,4-dienoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of dienoic acids can be elucidated using various spectroscopic techniques. For example, FT-IR and NMR spectroscopy, along with single-crystal X-ray diffraction, can confirm the structure of synthesized compounds . These techniques could be applied to determine the structure of 4-methylhexa-2,4-dienoic acid, ensuring the correct placement of the methyl group and the configuration of the double bonds.

Chemical Reactions Analysis

Dienoic acids can participate in a variety of chemical reactions, including Diels-Alder cycloadditions, which are highly selective for conjugated dienes . This reaction can be used to form stable adducts with dienophiles, which are then suitable for further analysis. Additionally, dienoic acids can undergo enzymatic reactions, such as the cleavage catalyzed by C-C hydrolase BphD, which involves a general base-catalyzed mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of dienoic acids can be characterized by their reactivity in chemical reactions, such as the formation of adducts with dimethyl disulfide for GC-MS analysis . The stability and charge transfer within the molecules can be studied using HOMO and LUMO analysis, and molecular electrostatic potential maps . These analyses provide insights into the reactivity, stability, and electronic properties of the compound.

Scientific Research Applications

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of 4-methylhexa-2,3-dienoic acid has been explored to understand the conversion of molecular dissymmetry into centrodissymmetry. This process helps determine the absolute configuration of allenes, providing insights into stereochemical aspects of chemical reactions (Crombie, Jenkins, & Roblin, 1975).

Biochemical Degradation

Research indicates that 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, a derivative of 4-methylhexa-2,4-dienoic acid, is a significant metabolite in the degradation of biphenyl by Pseudomonas putida. This highlights its role in microbial degradation pathways and potential environmental applications (Catelani, Colombi, Sorlini, & Treccani, 1973).

Synthesis of Organic Compounds

The synthesis of 2(E),4(E)-dienamides and dienoates from 1,3-dienes using 2-phenylsulfonyl 1,3-dienes demonstrates the utility of 4-methylhexa-2,4-dienoic acid in creating unsaturated carboxylic acid derivatives, which are valuable in the production of natural products (Plobeck & Baeckvall, 1991).

Antibiotic Synthesis

A study details the use of a (2E,4E)-7-hydroxy-2,4-dienoic acid, a derivative of 4-methylhexa-2,4-dienoic acid, as a key intermediate for synthesizing the macrodiolide antibiotic elaiolide. This demonstrates its significance in medicinal chemistry (Morita & Kuwahara, 2007).

Insecticidal Activities

Research into the stereoisomeric hexadeca-2,4-dienoic acids and their isobutylamides, which are derivatives of 4-methylhexa-2,4-dienoic acid, has shown potential in exploring insecticidal activities. This suggests applications in agriculture and pest control (Wailes, 1959).

properties

IUPAC Name

(2E,4E)-4-methylhexa-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)/b5-4+,6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJOHPAPIABXTF-UTTVJGTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylhexa-2,4-dienoic acid

CAS RN

26526-09-0
Record name 4-methylhexa-2,4-dienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Mestres, E Muñoz - Synthetic communications, 1996 - Taylor & Francis
Juvocimene I is prepared by a non ambiguous synthesis based on the regioselective alkylation of 4-methylhexa-2,4-dienoic acid, and Wittig olefination of the aldehyde corresponding to …
Number of citations: 2 www.tandfonline.com
YM Cao, DL Guo, MY Jin, L Tan, TL Yang… - Natural Product …, 2021 - Taylor & Francis
As part of our search for compounds with cytotoxicity from endophytes of traditional Chinese medicines, two novel nor-sesquiterpenoids (1–2) with a new skeleton containing a …
Number of citations: 13 www.tandfonline.com
M Dumpala, B Srinivas, PR Krishna - Synlett, 2020 - thieme-connect.com
A stereoselective total synthesis of jomthonic acid A is described. The key features of the synthetic strategy are a Sharpless asymmetric epoxidation, a Gilmann reagent-induced …
Number of citations: 4 www.thieme-connect.com
T Horibe, T Hazeyama, Y Nakata, K Takeda… - Angewandte …, 2020 - Wiley Online Library
An enantioselective 1,4‐addition of α,β‐unsaturated carboxylic acids with cycloalkanones has been developed by using chiral amine–boronic acid cooperative catalysts. In the …
Number of citations: 19 onlinelibrary.wiley.com
Y Sato, T Ukei, H Tsugeno, T Suga, T Soeta - Synthesis, 2023 - thieme-connect.com
The enantioselective hetero-Diels–Alder reaction of the cyclic azo compound 4-phenyl-1,2,4-triazole-3,5-dione with 2,4-dienyl carboxylic acids was performed using tartaric acid ester …
Number of citations: 2 www.thieme-connect.com
S Pfütze, A Khamsim, F Surup, C Decock, JC Matasyoh… - Molecules, 2023 - mdpi.com
With heimionones A–E (1–5), five new terpenoids were isolated from submerged cultures of Heimiomyces sp. in addition to the previously described compounds hispidin, hypholomin B, …
Number of citations: 2 www.mdpi.com
D Kohler, J Podlech - European Journal of Organic Chemistry, 2019 - Wiley Online Library
A putative intermediate in the biosynthesis of altenuic acids I–III was isolated from Alternaria alternata in the 1950ies and a sample survived over the decades. This resorcylic lactone …
VM Dembitsky - Microbiology Research, 2022 - mdpi.com
In the proposed review, the pharmacological profile of unique, rare, and unusual fatty acids derived from natural amides is considered. These amides are produced by various …
Number of citations: 2 www.mdpi.com
J Besida, RFC Brown, S Colmanet… - Australian Journal of …, 1982 - CSIRO Publishing
Flash vacuum pyrolysis of 1-acyl-3,5-dimethylpyrazoles forms ketenes, but the conditions may lead to decarbonylation of the ketene. The 1-cinnamoyl derivative (4) forms …
Number of citations: 12 www.publish.csiro.au
VM Dembitsky - Hydrobiology, 2022 - mdpi.com
The study of lipopeptides and their related compounds produced by various living organisms from bacteria to marine invertebrates is of fundamental interest for medicinal chemistry, …
Number of citations: 4 www.mdpi.com

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